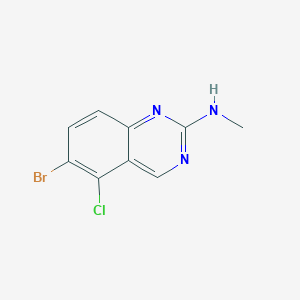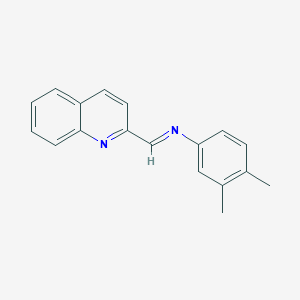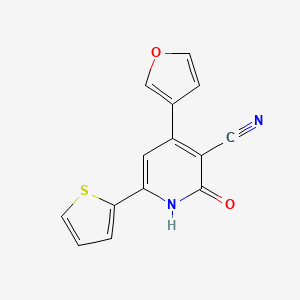![molecular formula C11H12N2O4S B11853261 2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)
2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3,5,6-trimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acético es un compuesto orgánico complejo con una estructura única que combina elementos de tieno[2,3-d]pirimidina y ácido acético
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(3,5,6-trimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acético normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la condensación de un derivado de tieno[2,3-d]pirimidina con ácido acético en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como un ácido de Lewis, para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante y un alto rendimiento. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para maximizar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(3,5,6-trimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acético puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo utilizando reactivos como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.
Sustitución: Los agentes halogenantes, como el cloruro de tionilo, se utilizan a menudo en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(3,5,6-trimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acético tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3,5,6-trimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acético implica su interacción con dianas y vías moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Se requieren estudios detallados para dilucidar los mecanismos y vías moleculares exactas implicados.
Comparación Con Compuestos Similares
Compuestos similares
- 1,3,6-Trimetil-2,4-dioxo-1,2,3,4-tetrahidro-5-pirimidincarboxaldehído
- 2,3-Dihidro-3,5-dihidroxi-6-metil-4(H)-piran-4-ona
Singularidad
En comparación con compuestos similares, el ácido 2-(3,5,6-trimetil-2,4-dioxo-3,4-dihidrotieno[2,3-d]pirimidin-1(2H)-il)acético destaca por su estructura única de tieno[2,3-d]pirimidina, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C11H12N2O4S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
2-(3,5,6-trimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-5-6(2)18-10-8(5)9(16)12(3)11(17)13(10)4-7(14)15/h4H2,1-3H3,(H,14,15) |
Clave InChI |
KGABJWHGZVCLAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)

![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
